6,6'-Dibromo-3,3'bipyridine
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Description
6,6’-Dibromo-3,3’bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It has an average mass of 313.976 Da and a monoisotopic mass of 311.889771 Da .
Molecular Structure Analysis
The IUPAC name for 6,6’-Dibromo-3,3’bipyridine is 2-bromo-5-(6-bromopyridin-3-yl)pyridine . The InChI and Canonical SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis
6,6’-Dibromo-3,3’bipyridine has a molecular weight of 313.98 g/mol . It has a computed XLogP3-AA of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 25.8 Ų .Scientific Research Applications
Bipyridine and its Derivatives Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . They are extensively used as fundamental components in various applications, including:
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Ligands for Catalysts : Bipyridine compounds strongly coordinate with metal centers, making them useful as ligands in catalysts . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .
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Photosensitizers : Bipyridine derivatives can be used as photosensitizers. Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process .
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Viologens : Viologens are a family of compounds that are derivatives of 4,4’-bipyridine. They are known for their ability to form stable radical cations .
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Supramolecular Architectures : Bipyridine derivatives can be used in the construction of supramolecular architectures .
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Synthesis of Biologically Active Molecules : Bipyridine derivatives can be used to synthesize biologically active molecules . The specific methods of application and the outcomes would depend on the particular molecule being synthesized .
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Ligands for Catalysts : Bipyridine compounds strongly coordinate with metal centers, making them useful as ligands in catalysts . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .
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Photosensitizers : Bipyridine derivatives can be used as photosensitizers . Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process .
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Viologens : Viologens are a family of compounds that are derivatives of 4,4’-bipyridine . They are known for their ability to form stable radical cations .
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Supramolecular Architectures : Bipyridine derivatives can be used in the construction of supramolecular architectures .
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Synthesis of Novel Disubstituted Terpyridine Ligand : 6,6′′-Dibromo-2,2′:6′,2′′-terpyridine may be used in the synthesis of a novel disubstituted terpyridine ligand .
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Organic Light Emitting Diodes (OLEDs) : Bipyridine derivatives can be used in the manufacture of OLEDs. These compounds can serve as host materials or transport layers in the device structure .
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Solar Cells : Bipyridine-based compounds have been used in dye-sensitized solar cells. They can serve as sensitizers, capturing light and initiating the charge separation process .
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Chemical Sensors : Bipyridine derivatives can be used in the development of chemical sensors. Their ability to coordinate with metal ions can be exploited to detect specific ions in a sample .
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Biomedical Applications : Some bipyridine derivatives have shown potential in biomedical applications. For example, they can be used to develop new therapeutic agents or diagnostic tools .
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Electrochromic Devices : Bipyridine derivatives can be used in the manufacture of electrochromic devices. These are devices that can change color in response to an applied voltage .
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Synthesis of Novel Disubstituted Terpyridine Ligand : 6,6’-Dibromo-2,2’:6’,2’'-terpyridine may be used in the synthesis of a novel disubstituted terpyridine ligand .
properties
IUPAC Name |
2-bromo-5-(6-bromopyridin-3-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQXCQPBVBRSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423776 |
Source
|
Record name | 6,6'-Dibromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dibromo-3,3'bipyridine | |
CAS RN |
147496-14-8 |
Source
|
Record name | 6,6'-Dibromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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